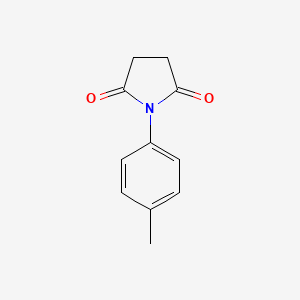

1-(p-Tolyl)pyrrolidine-2,5-dione

CAS No.: 2314-79-6

Cat. No.: VC7960712

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2314-79-6 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 1-(4-methylphenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |

| Standard InChI Key | IDSFKFXFMNGXCK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)CCC2=O |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)CCC2=O |

Introduction

Chemical Structure and Nomenclature

1-(p-Tolyl)pyrrolidine-2,5-dione (IUPAC: 1-(4-methylphenyl)pyrrolidine-2,5-dione) features a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5. The p-tolyl group (–C<sub>6</sub>H<sub>4</sub>–CH<sub>3</sub>) is attached to the nitrogen atom, imparting steric and electronic modifications that enhance its reactivity and biological interactions .

Structural Characteristics:

-

Molecular formula: C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>

-

Molecular weight: 189.21 g/mol

-

Spectroscopic data:

-

IR (KBr): 1708–1774 cm<sup>−1</sup> (C=O stretching), 2927–3055 cm<sup>−1</sup> (C–H aromatic/aliphatic) .

-

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 2.36 (s, 3H, CH<sub>3</sub>), 3.76 (s, 2H, CH<sub>2</sub>), 7.21–7.54 (m, 4H, aromatic) .

-

<sup>13</sup>C NMR: δ 170.78 (C=O), 138.10 (aromatic C), 21.23 (CH<sub>3</sub>) .

-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Acylation: Reaction of succinic anhydride with p-toluidine in benzene yields 3-(N-p-tolyl)propanoic acid .

-

Cyclization: Treatment with acetyl chloride forms the pyrrolidine-2,5-dione ring .

Reaction Scheme:

Industrial Methods

Large-scale production employs continuous flow reactors with automated purification (e.g., crystallization, chromatography). Solvents like DMF and catalysts (e.g., p-toluenesulfonic acid) optimize efficiency.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 150–152°C | |

| Solubility | DMSO, DMF, chloroform | |

| Stability | Air-sensitive; store under N<sub>2</sub> | |

| LogP (lipophilicity) | 1.82 (predicted) |

Biological Activities and Mechanisms

Antimicrobial Activity

1-(p-Tolyl)pyrrolidine-2,5-dione derivatives exhibit broad-spectrum activity:

| Organism | MIC (μM) | Derivative | Source |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 3-(4-Hydroxybenzylidene) | |

| Candida albicans | 0.5 | 3-(3-Hydroxybenzylidene) |

Mechanism: Disruption of microbial cell membranes and inhibition of essential enzymes (e.g., ATP synthase) .

Antitumor Activity

-

In vitro: IC<sub>50</sub> values of 0.78 μM (MCF7) and 0.92 μM (HT29) .

-

In vivo: 66% tumor growth inhibition (TGI) in HT29 xenograft mice at 50 mg/kg .

Mechanism:

Enzyme Inhibition

| Enzyme | IC<sub>50</sub> (μM) | Application | Source |

|---|---|---|---|

| Aromatase | 2.23 | Breast cancer therapy | |

| Tyrosinase | 1.45 | Hyperpigmentation |

Applications in Medicinal Chemistry

Hybrid Anticancer Agents

Pyrazoline-pyrrolidine-2,5-dione hybrids (e.g., compound S2) show oral bioavailability and tumor regression :

Key Features:

IDO1 Inhibitors

Patent WO2015173764A1 highlights derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy .

Comparison with Structural Analogs

| Compound | Substituent | Activity (vs. p-tolyl) | Source |

|---|---|---|---|

| 1-(o-Tolyl) derivative | o-tolyl | Lower anticancer | |

| N-Phenylsuccinimide | Phenyl | Reduced antimicrobial |

Key Insight: The p-tolyl group enhances lipophilicity and target binding vs. phenyl or o-tolyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume